molecular formula C10H11N5O2 B1434730 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid CAS No. 1706454-49-0

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Cat. No.: B1434730
CAS No.: 1706454-49-0
M. Wt: 233.23 g/mol
InChI Key: WOUOLAXJQLROQS-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid is a synthetic organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid typically involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid is unique due to its specific structural features that combine both pyrazole and pyrimidine moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[methyl-(6-pyrazol-1-ylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-14(6-10(16)17)8-5-9(12-7-11-8)15-4-2-3-13-15/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOLAXJQLROQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid
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2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid
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2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid
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2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

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